Structural Differentiation: Furan-2-ylphenyl Substituent vs. Simple N-Phenyl Analogs in the Benzofuran-2-Carboxamide Scaffold
The target compound incorporates a furan-2-yl substituent at the para position of the N-phenyl ring—a structural feature absent from all 18 derivatives in the Cho et al. (2015) neuroprotective SAR series and all 60 derivatives in the Choi et al. (2015) anticancer SAR series [1][2]. This furan-2-yl group introduces an additional oxygen heteroatom capable of acting as a hydrogen-bond acceptor (HBA), increasing the HBA count from 3 (typical for 7-methoxy-N-phenylbenzofuran-2-carboxamide) to 5 in the target compound. Published SAR for the benzofuran-2-carboxamide class demonstrates that the +M effect of substituents on the N-phenyl ring directly potentiates anticancer activity [2], and furan-2-yl is classified as a moderate +M group. Furthermore, N-phenylbenzofuran-2-carboxamide (7a, the simplest analog lacking any N-phenyl substitution) was shown to promote Aβ42 fibrillogenesis by 1.5- to 4.7-fold at 1–25 μM [3], whereas the target compound's furan-2-ylphenyl motif presents a substantially different electronic and steric profile that would be expected to alter this aggregation-modulating behavior.
| Evidence Dimension | N-phenyl substituent hydrogen-bond acceptor (HBA) count and electronic character |
|---|---|
| Target Compound Data | 5 HBA (2 from furan-2-yl oxygen, 2 from benzofuran/amide oxygens, 1 from hydroxyethyl –OH); furan-2-yl is a +M (electron-donating) group |
| Comparator Or Baseline | N-phenylbenzofuran-2-carboxamide (7a): 3 HBA, no +M substituent; Compound 1f (Cho 2015): 3 HBA, -CH3 at R2 (weak +I only); Compound 3m (Choi 2015): 4 HBA, -OH at R4′ (strong +M) |
| Quantified Difference | HBA count: +2 vs. simple N-phenyl analog; +1 vs. lead compound 3m. +M capacity: furan-2-yl (+M) vs. -CH3 (+I only) in neuroprotective lead 1f vs. -OH (+M) in anticancer lead 3m |
| Conditions | Structural and electronic property analysis based on published SAR from Cho et al. (2015) and Choi et al. (2015); no direct head-to-head assay data available for the target compound |
Why This Matters
The furan-2-ylphenyl motif introduces a unique hydrogen-bonding and electronic profile not represented in any published SAR series of this scaffold, meaning that procurement of this specific compound is required for de novo biological evaluation—class-level substitution with existing characterized analogs cannot predict its target engagement or potency.
- [1] Cho J, Park C, Lee Y, Kim S, Bose S, Choi M, Kumar AS, Jung JK, Lee H. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics 2015; 23(3): 275-282. DOI: 10.4062/biomolther.2015.030. View Source
- [2] Choi M, Jo H, Park HJ, Kumar AS, Lee J, Yun J, Kim Y, Han SB, Jung JK, Cho J, Lee K, Kwak JH, Lee H. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters 2015; 25: 2545-2549. View Source
- [3] Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Chemical Neuroscience 2023; 14(23): 4185-4198. DOI: 10.1021/acschemneuro.3c00418. View Source
